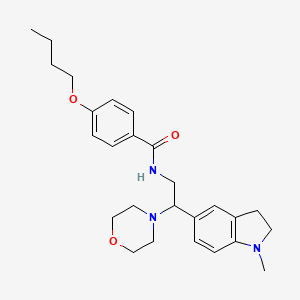
4-butoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-butoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide is a useful research compound. Its molecular formula is C26H35N3O3 and its molecular weight is 437.584. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-butoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This structure includes a butoxy group, an indoline moiety, and a morpholinoethyl side chain, which may contribute to its biological activity.
Research indicates that this compound interacts with various biological targets. Its primary mechanisms include:
- Inhibition of Specific Enzymes : The compound has shown inhibitory effects on certain enzymes involved in metabolic pathways, which may lead to altered cellular functions.
- Modulation of Receptor Activity : It may act as a modulator for specific receptors, influencing signaling pathways related to cell growth and apoptosis.
Pharmacological Effects
Several studies have reported on the pharmacological effects of this compound:
- Anticancer Activity : In vitro studies have demonstrated that the compound exhibits cytotoxicity against various cancer cell lines, indicating potential as an anticancer agent.
- Neuroprotective Effects : Preliminary research suggests neuroprotective properties, possibly through the modulation of oxidative stress pathways.
| Biological Activity | Effect Observed | Reference |
|---|---|---|
| Anticancer | Cytotoxicity in cancer cell lines | |
| Neuroprotection | Reduction in oxidative stress markers |
Case Study 1: Anticancer Efficacy
A study evaluated the efficacy of this compound against breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was attributed to apoptosis induction via caspase activation.
Case Study 2: Neuroprotective Mechanism
In a model of neurodegeneration, the compound was administered to mice subjected to oxidative stress. Behavioral assessments showed improved cognitive function compared to controls, with biochemical analyses revealing decreased levels of malondialdehyde (a marker of oxidative stress) and increased superoxide dismutase activity.
Eigenschaften
IUPAC Name |
4-butoxy-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N3O3/c1-3-4-15-32-23-8-5-20(6-9-23)26(30)27-19-25(29-13-16-31-17-14-29)21-7-10-24-22(18-21)11-12-28(24)2/h5-10,18,25H,3-4,11-17,19H2,1-2H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFNWIYUKENMKBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














